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Compound of Interest

Compound Name: 1-Cyclohexyloctan-1-ol

Cat. No.: B15297444

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the expected spectroscopic
data for 1-Cyclohexyloctan-1-ol. Due to the limited availability of published experimental
spectra for this specific compound, this guide leverages predictive methodologies and data
from analogous structures to present a comprehensive analysis of its anticipated Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Detailed experimental protocols for the spectroscopic analysis of alcohols are also provided,
alongside a visual workflow for spectroscopic analysis.

Introduction

1-Cyclohexyloctan-1-ol is a secondary alcohol with the chemical formula C14H2s0. Its
structure consists of a cyclohexyl group and an octyl chain attached to a hydroxyl-bearing
carbon. Understanding its spectroscopic properties is crucial for its identification,
characterization, and quality control in research and development settings. This guide aims to
provide a predictive yet scientifically grounded spectroscopic profile of 1-Cyclohexyloctan-1-ol
to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 1-Cyclohexyloctan-1-ol.
These predictions are based on established principles of spectroscopy and data from
structurally similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
protons in the cyclohexyl ring, the octyl chain, and the hydroxyl group.

Table 1: Predicted *H NMR Chemical Shifts for 1-Cyclohexyloctan-1-ol

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)
-OH ~1.0-3.0 Singlet (broad) 1H
-CH(OH)- ~3.4-3.7 Multiplet 1H
Cyclohexyl -CH- ~15-1.8 Multiplet 1H
Octyl -CH2- (adjacent ]
~1.2-1.6 Multiplet 2H
to CH(OH))
Cyclohexyl & Octyl - _
~1.0-1.4 Multiplet (broad) 20H
CHaz-
Octyl -CHs ~0.8-0.9 Triplet 3H

13C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number
and chemical environment of the carbon atoms.

Table 2: Predicted 13C NMR Chemical Shifts for 1-Cyclohexyloctan-1-ol
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Carbon Atom Predicted Chemical Shift (ppm)
-C(OH)- ~70-75

Cyclohexyl -CH- ~45 - 50

Octyl -CHz2- (adjacent to C(OH)) ~35-40

Cyclohexyl & Octyl -CH2- ~22-35

Octyl -CHs ~14

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-
Cyclohexyloctan-1-ol, the key signature will be the hydroxyl (-OH) group.

Table 3: Predicted IR Absorption Frequencies for 1-Cyclohexyloctan-1-ol

. Absorption Range . o
Functional Group ( 1 Intensity Description
cm-

Hydrogen-bonded

O-H Stretch 3200 - 3600 Strong, Broad
hydroxyl group.[1]

Aliphatic C-H bonds in

C-H Stretch (sp3) 2850 - 3000 Strong the cyclohexyl and
octyl groups.

Carbon-oxygen single

C-O Stretch 1050 - 1260 Strong
bond.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 1-Cyclohexyloctan-1-ol
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lon m/z (mass-to-charge ratio)  Description

Molecular ion peak (may be

[M]* 212.38

weak or absent).

Loss of a water molecule
[M-H20]+ 194.38 _

(dehydration).[2]

Alpha-cleavage, loss of the
[M-C7Has]* 113.16 _

heptyl radical.[2]

Alpha-cleavage, loss of the
[M-CeHa1]* 129.23 )

cyclohexyl radical.[2]
[CeH11]* 83.14 Cyclohexyl cation.
[CsH17]* 113.23 Octyl cation.

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for an
alcohol like 1-Cyclohexyloctan-1-ol.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the alcohol in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.[3] The choice of solvent
can affect the chemical shift of the hydroxyl proton.[4]

 Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).[5]

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the
spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence to obtain singlets for each carbon. A larger number of scans may be required for
13C NMR due to the lower natural abundance of the 13C isotope. DEPT (Distortionless
Enhancement by Polarization Transfer) experiments can be performed to differentiate
between CH, CHz, and CHs groups.[3][6]
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing the spectrum, and calibrating the chemical shift scale using a reference
standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat
liquid sample directly onto the ATR crystal.[7] This is a common and simple method for liquid
samples.

Sample Preparation (Liquid Film): Place a drop of the neat liquid between two salt plates
(e.g., NaCl or KBr) to create a thin film.[8]

Background Spectrum: Record a background spectrum of the empty instrument (or with the
clean ATR crystal/salt plates).

Sample Spectrum: Record the spectrum of the sample. The instrument software will
automatically ratio the sample spectrum to the background spectrum to generate the final
transmittance or absorbance spectrum.

Data Analysis: Identify the characteristic absorption bands and their corresponding functional
groups.

Mass Spectrometry

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile
compound like an alcohol, this can be done via direct injection, or more commonly, through a
gas chromatograph (GC-MS).

lonization: lonize the sample molecules. Electron lonization (El) is a common method for this
class of compounds.

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.
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« Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and
the fragmentation pattern to deduce the structure of the molecule.[9] Key fragmentation
pathways for alcohols include alpha-cleavage and dehydration.[2][9]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: Workflow for Spectroscopic Analysis.

Conclusion

While experimental spectroscopic data for 1-Cyclohexyloctan-1-ol is not readily available in
public databases, this guide provides a robust, predicted spectroscopic profile based on
fundamental principles and data from analogous compounds. The provided tables of expected
NMR chemical shifts, IR absorption frequencies, and mass spectrometry fragments, along with
the general experimental protocols, offer a valuable resource for researchers and professionals
in the fields of chemistry and drug development. This information can aid in the identification,
characterization, and quality control of 1-Cyclohexyloctan-1-ol and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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